molecular formula C9H8F2O B12857236 2-(Difluoromethoxy)styrene

2-(Difluoromethoxy)styrene

Cat. No.: B12857236
M. Wt: 170.16 g/mol
InChI Key: DXAFHCFQIDLQNL-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)styrene is an organic compound characterized by the presence of a difluoromethoxy group attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)styrene typically involves the introduction of the difluoromethoxy group to a styrene derivative. One common method is the reaction of a styrene derivative with difluoromethylating agents under specific conditions. For example, the reaction can be carried out using difluoromethyl ethers in the presence of a base and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)styrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethoxy-substituted alcohols, alkanes, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)styrene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)styrene
  • 2-(Methoxy)styrene
  • 2-(Chloromethoxy)styrene

Comparison

2-(Difluoromethoxy)styrene is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties compared to its analogs. For instance, the difluoromethoxy group provides a balance between lipophilicity and hydrophilicity, making it more versatile in various applications. In contrast, the trifluoromethoxy group increases lipophilicity, while the methoxy group enhances hydrophilicity .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

1-(difluoromethoxy)-2-ethenylbenzene

InChI

InChI=1S/C9H8F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h2-6,9H,1H2

InChI Key

DXAFHCFQIDLQNL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1OC(F)F

Origin of Product

United States

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